molecular formula C9H5FINO B7939193 6-Fluoro-8-iodoquinolin-2(1H)-one

6-Fluoro-8-iodoquinolin-2(1H)-one

Cat. No.: B7939193
M. Wt: 289.04 g/mol
InChI Key: NJGHEGSADWAQQQ-UHFFFAOYSA-N
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Description

6-Fluoro-8-iodoquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of fluorine and iodine atoms at the 6th and 8th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-iodoquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinoline derivatives

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-iodoquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can result in various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-8-iodoquinolin-2(1H)-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-iodoquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinolin-2(1H)-one: Lacks the iodine atom at the 8th position.

    8-Iodoquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.

    6-Chloro-8-iodoquinolin-2(1H)-one: Contains a chlorine atom instead of fluorine at the 6th position.

Uniqueness

6-Fluoro-8-iodoquinolin-2(1H)-one is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-fluoro-8-iodo-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FINO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGHEGSADWAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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